molecular formula C8H11BrN2 B1524440 4-Bromo-1-cyclopentylpyrazole CAS No. 1012880-01-1

4-Bromo-1-cyclopentylpyrazole

Cat. No. B1524440
M. Wt: 215.09 g/mol
InChI Key: DDMLTVXCHRGCFK-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopentylpyrazole is an organic compound with the molecular formula C8H11BrN2 . It is a heterocyclic compound that belongs to the pyrazole family. The compound has a molecular weight of 215.09 .


Molecular Structure Analysis

The InChI code for 4-Bromo-1-cyclopentylpyrazole is 1S/C8H11BrN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2 . This indicates that the compound consists of a pyrazole ring (a five-membered ring with two nitrogen atoms) attached to a bromine atom and a cyclopentyl group.


Physical And Chemical Properties Analysis

4-Bromo-1-cyclopentylpyrazole has a molecular weight of 215.09 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis Enhancements

4-Bromo-1-cyclopentylpyrazole plays a crucial role in the field of organic synthesis, demonstrating its versatility and importance in creating complex chemical structures. Its application is evident in the copper-catalyzed cycloaddition of alkynes with 4-bromosydnones, providing a mild, convenient, and regioselective method for synthesizing a wide range of bromopyrazoles. This process is notable for its broad functional group tolerance and the ability to further undergo palladium-catalyzed cross-coupling reactions, enabling the preparation of polyfunctionalized 1,4,5-pyrazoles, which are challenging to obtain through conventional methods (Decuypère et al., 2015).

Catalytic Applications

The compound has also shown its worth in the development of palladium(II) complexes, acting as efficient pre-catalysts for Suzuki-Miyaura coupling reactions, with yields up to 96% in 2 hours. These findings underscore its potential in facilitating complex chemical reactions, highlighting its role in enhancing the efficiency and efficacy of catalytic processes (Sharma et al., 2013).

Anticancer Research

In the realm of medicinal chemistry, 4-Bromo-1-cyclopentylpyrazole derivatives have been identified for their potential in anticancer research. Notably, a specific 4-bromo derivative showed promising activity against the Bcr-Abl T315I mutant, crucial for developing targeted cancer therapies. This research emphasizes the compound's role in designing drugs with the potential to treat resistant forms of leukemia, marking a significant step forward in the fight against cancer (Radi et al., 2013).

Corrosion Inhibition

Another intriguing application of 4-Bromo-1-cyclopentylpyrazole derivatives is in the field of corrosion inhibition. Studies have demonstrated their effectiveness in reducing the corrosion of iron in acidic conditions, showcasing their potential as protective agents in industrial applications. This underscores the compound's utility beyond pharmaceuticals, extending its significance to materials science and engineering (Babić-Samardžija et al., 2005).

Fluorescence and Photophysical Properties

The compound has contributed to the development of fluorescent materials as well. For example, a one-pot, four-step synthesis method involving 4-Bromo-1-cyclopentylpyrazole has enabled the creation of 1,3,4,5-tetrasubstituted pyrazoles with intense blue fluorescence and high quantum yields. This application opens new avenues in materials science, particularly in the development of fluorescent probes and materials for imaging and sensing technologies (Willy & Müller, 2011).

properties

IUPAC Name

4-bromo-1-cyclopentylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMLTVXCHRGCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680210
Record name 4-Bromo-1-cyclopentyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-cyclopentylpyrazole

CAS RN

1012880-01-1
Record name 4-Bromo-1-cyclopentyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of Na2CO3 (13 g, 124 mmol) in CH2OH2 (100 mL) was added 1-cyclopentyl-1 H-pyrazole (8.35 g, 62 mmol) and Br2 (3.2 mL). The resulting mixture was stirred at RT overnight. The solid was removed by filtration and the filter cake was washed with DCM. The combined filtrates were washed with water, brine and dried over anhydrous MgSO4. The solvent was concentrated to dryness to give 4-bromo-1-cyclopentyl-1 H-pyrazole (14 g, 93%). 1H NMR (300 MHz, CDCl3): δ7.46 (s, 1 H), 7.44 (s, 1 H), 4.64 (m, 1 H), 2.18-1.67(m, 8 H); MS (ESI) m/z: 215.0 [M+H]+.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step Two
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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